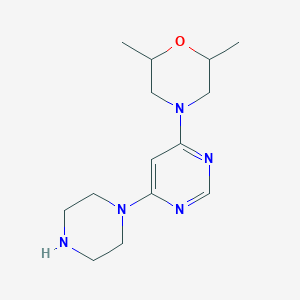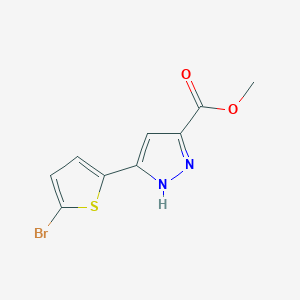
N1-Butyl-N1,2-dimethylbenzene-1,4-diamine
Descripción general
Descripción
“N1-Butyl-N1,2-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C12H20N2 . It falls under the categories of Aromatic Heterocycles, Amines, Tertiary Amines, Aromatic Cyclic Structures, Primary Amines, Anilines, and Aromatic Primary Amines .
Molecular Structure Analysis
“N1-Butyl-N1,2-dimethylbenzene-1,4-diamine” contains a total of 34 atoms; 20 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Aplicaciones Científicas De Investigación
Electrochromic Poly(ether sulfones)
A study on the synthesis and characteristics of novel electrochromic poly(ether sulfones) with dimethylamino substituents highlights the development of electroactive aromatic poly(ether sulfones) that are solution-cast into tough, amorphous films. These films demonstrate high coloration contrast and excellent electrochemical stability, indicating potential applications in electrochromic devices (Huang et al., 2021).
Gas Transport Properties of Semifluorinated Polyamides
Research on di-tert-butyl containing semifluorinated poly(ether amide)s focuses on their synthesis, characterization, and gas transport properties. These materials exhibit high thermal stability, optical transparency, and significant tensile strength, making them suitable for membrane-based gas separation applications (Bandyopadhyay et al., 2013).
Low Dielectric Constant Polyimides
A paper on novel polyimides derived from unsymmetric 1,4-Bis(4-aminophenoxy)-2,6-di-tert-butylbenzene demonstrates how the introduction of asymmetric di-tert-butyl groups can effectively increase interchain distance, decrease intermolecular force, and improve the solubility of the resulting polymers. These properties are beneficial for applications requiring low dielectric constants (Chern & Tsai, 2008).
Corrosion Inhibition
An investigation into the corrosion inhibition of mild steel using novel bis Schiff’s bases as corrosion inhibitors reveals that these compounds exhibit high corrosion inhibition efficiency. Their action is attributed to the adsorption of inhibitor molecules on the metal surface, suggesting potential industrial applications in protecting steel surfaces (Singh & Quraishi, 2016).
Atmospheric Diamines and Sulfuric Acid Interactions
A study on the molecular interactions between atmospheric diamines and sulfuric acid using computational methods found that diamines could stabilize sulfuric acid complexes efficiently. This suggests that diamines might play a significant role in the atmospheric nucleation process, impacting cloud formation and climate models (Elm et al., 2016).
Safety And Hazards
When handling “N1-Butyl-N1,2-dimethylbenzene-1,4-diamine”, it’s important to take several safety precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace .
Propiedades
IUPAC Name |
1-N-butyl-1-N,2-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-11(13)9-10(12)2/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGXRDDKEUKHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Butyl-N1,2-dimethylbenzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419910.png)

![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)

![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)




![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)